n-Formimidoyl-glutamic acid
Description
Structure
2D Structure
Properties
CAS No. |
816-90-0 |
|---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
2-(aminomethylideneamino)pentanedioic acid |
InChI |
InChI=1S/C6H10N2O4/c7-3-8-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12) |
InChI Key |
NRXIKWMTVXPVEF-UHFFFAOYSA-N |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])[NH+]=CN |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])[NH+]=CN |
Appearance |
Solid powder |
Other CAS No. |
816-90-0 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Formiminoglutamic acid; NSC 334078; NSC-334078; NSC334078; |
Origin of Product |
United States |
Metabolic Pathways and Enzymology of Formiminoglutamic Acid
Formiminoglutamic Acid in L-Histidine Catabolism to L-Glutamic Acid
The catabolism of L-histidine to L-glutamic acid is a significant metabolic pathway that involves several enzymatic steps. Formiminoglutamic acid appears as a central intermediate in this process. nih.govhealthmatters.io
Role as an Intermediate Metabolite
In the breakdown of L-histidine, the initial steps convert the amino acid into urocanic acid and then into 4-imidazolone-5-propionate. This is subsequently hydrolyzed to form N-formiminoglutamic acid. nih.gov FIGLU serves as the direct precursor to L-glutamic acid in this pathway. healthmatters.ioresearchgate.net The proper metabolism of FIGLU is essential for the completion of histidine catabolism and is dependent on an adequate supply of folate. healthmatters.io
Enzymatic Conversion: Formiminotransferase-Cyclodeaminase (FTCD) Activity
The conversion of formiminoglutamic acid is carried out by a bifunctional enzyme known as formiminotransferase-cyclodeaminase (FTCD). medlineplus.govwikipedia.org This enzyme possesses two distinct catalytic domains that perform sequential reactions in the metabolic pathway. nih.govnih.gov The FTCD enzyme is primarily found in the liver and kidneys. medlineplus.gov
Formiminotransferase Domain Function
The formiminotransferase domain of the FTCD enzyme catalyzes the first of its two functions. medlineplus.gov It facilitates the transfer of the formimino group from formiminoglutamic acid to the coenzyme tetrahydrofolic acid (THF). researchgate.netnih.gov This reaction yields L-glutamic acid and 5-formiminotetrahydrofolate. medlineplus.govnih.gov Impairment of this transferase activity can lead to an accumulation of FIGLU in the body. medlineplus.gov
Cyclodeaminase Domain Function
Following the action of the formiminotransferase domain, the cyclodeaminase domain of the FTCD enzyme acts on the newly formed 5-formiminotetrahydrofolate. nih.gov This domain catalyzes the removal of the formimino group through a cyclization and deamination reaction, which results in the formation of 5,10-methenyltetrahydrofolate and ammonia (B1221849). nih.govnih.gov
Requirement for Tetrahydrofolic Acid (THF) as a Coenzyme
The enzymatic conversion of formiminoglutamic acid is critically dependent on the presence of tetrahydrofolic acid (THF), an active form of vitamin B9 (folate). nih.govnih.govnih.gov THF acts as a coenzyme, accepting the one-carbon formimino group from FIGLU. researchgate.net This reaction is a key step in linking histidine catabolism with one-carbon metabolism. nih.gov A deficiency in folate can lead to an accumulation of FIGLU, which is then excreted in the urine, making it a clinical indicator of folate status. healthmatters.io
One-Carbon Unit Transfer and Folate Pool Integration
The formimino group transferred from FIGLU to THF becomes part of the cellular "one-carbon pool." nih.gov The product of the FTCD enzyme, 5,10-methenyltetrahydrofolate, is an important intermediate in this pool. nih.gov One-carbon units carried by THF are utilized in various biosynthetic pathways, including the synthesis of purines and pyrimidines, which are essential building blocks of DNA and RNA. medlineplus.govmedlineplus.gov This integration highlights the importance of histidine catabolism in providing one-carbon units for cellular proliferation and maintenance. nih.gov
| Molecule | Enzyme/Protein | Function |
| L-Histidine | Histidase | Initiates the catabolic pathway of histidine. nih.gov |
| Formiminoglutamic Acid (FIGLU) | Formiminotransferase-Cyclodeaminase (FTCD) | An intermediate metabolite in histidine catabolism. wikipedia.orgwikiwand.com |
| Tetrahydrofolic Acid (THF) | Dihydrofolate Reductase (for regeneration) | Coenzyme that accepts the formimino group from FIGLU. nih.govnih.gov |
| L-Glutamic Acid | N/A | An end product of this specific metabolic step. medlineplus.govnih.gov |
| 5-Formiminotetrahydrofolate | Formiminotransferase-Cyclodeaminase (FTCD) | Intermediate in the conversion of FIGLU. nih.gov |
| 5,10-Methenyltetrahydrofolate | N/A | Enters the one-carbon pool for biosynthetic reactions. nih.gov |
Interrelationships with Folate and Vitamin B12 Metabolism
Formiminoglutamic acid (FIGLU) is a key intermediate in the catabolism of the amino acid L-histidine to L-glutamic acid. wikipedia.org Its metabolism is intricately linked with the functions of folate (Vitamin B9) and cobalamin (Vitamin B12). The pivotal step involves the enzyme glutamate (B1630785) formiminotransferase, which transfers the formimino group from FIGLU to tetrahydrofolate (THF), yielding glutamic acid and 5-formiminotetrahydrofolate. hmdb.canih.gov This reaction serves as a crucial entry point for one-carbon units from histidine into the folate pool. hmdb.ca Consequently, the concentration of FIGLU in biological fluids, particularly urine, serves as a sensitive biomarker for deficiencies in either folate or Vitamin B12. wikipedia.orghealthmatters.io
A direct deficiency of folate leads to insufficient levels of its active coenzyme form, tetrahydrofolate (THF). THF is an essential reactant in the conversion of FIGLU to glutamate. healthmatters.io In the absence of adequate THF, the formiminotransferase reaction is impaired, causing FIGLU to accumulate in the body and subsequently be excreted in the urine. healthmatters.ionih.gov This elevation of urinary FIGLU has been recognized as a reliable indicator of folate deficiency since the 1950s. healthmatters.io The "FIGLU test," which sometimes involves administering a loading dose of histidine to challenge the metabolic pathway, is a clinical method used to detect folate deficiency. wikipedia.orgnih.gov The accumulation is a direct consequence of the metabolic block; the pathway for histidine degradation cannot proceed to completion without the THF acceptor for the formimino group. nactem.ac.uk
Table 1: Key Components in the FIGLU-Folate Interaction
| Component | Role | Consequence of Deficiency |
|---|---|---|
| Formiminoglutamic Acid (FIGLU) | Intermediate in histidine catabolism | Accumulates in blood and urine |
| Tetrahydrofolate (THF) | Folate coenzyme; accepts formimino group from FIGLU | Impairs FIGLU conversion |
| Glutamate Formiminotransferase | Enzyme catalyzing the transfer reaction | Reduced pathway flux |
| 5-Formiminotetrahydrofolate | Product; carries the one-carbon unit into the folate pool | Reduced availability for one-carbon metabolism |
The relationship between Vitamin B12 deficiency and FIGLU accumulation is less direct but mechanistically significant. Vitamin B12, in the form of methylcobalamin, is a critical cofactor for the enzyme methionine synthase. firstclassmed.com This enzyme catalyzes the remethylation of homocysteine to methionine, a reaction that simultaneously converts 5-methyltetrahydrofolate back to tetrahydrofolate (THF). firstclassmed.comnih.gov
In a state of Vitamin B12 deficiency, the activity of methionine synthase decreases. nih.gov This impairment leads to two major consequences:
Reduced Methionine Synthesis: The conversion of homocysteine to methionine is hindered.
Impaired THF Regeneration: The regeneration of THF from 5-methyltetrahydrofolate is blocked.
This block in THF regeneration effectively traps the body's folate supply in the 5-methyl-THF form, which cannot be used in most other folate-dependent reactions, including the conversion of FIGLU. nih.govoup.com This phenomenon creates a "functional" folate deficiency, even when dietary folate intake is adequate. nih.gov As a result, despite the presence of total folate, the lack of available THF leads to the same metabolic impasse seen in true folate deficiency: the accumulation and excretion of FIGLU. healthmatters.ionih.gov
The "methyl folate trap" hypothesis provides the definitive explanation for the functional folate deficiency and subsequent FIGLU accumulation seen in Vitamin B12 deficiency. nih.govnih.gov The hypothesis is based on two key enzymatic reactions:
The reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR) is functionally irreversible. oup.com
The only significant metabolic route for 5-methyltetrahydrofolate in humans is the Vitamin B12-dependent methionine synthase reaction. firstclassmed.comoxfordreference.com
When Vitamin B12 is deficient, methionine synthase activity is compromised. Folate continues to be converted into the 5-methyl-THF form, but it cannot be converted back to THF. oup.comnih.gov This leads to the "trapping" of folate as 5-methyl-THF, rendering it unavailable for the synthesis of other folate coenzymes like the THF required for the formiminotransferase reaction. nih.gov This sequestration of folate depletes the THF pool necessary for histidine catabolism, directly causing FIGLU to build up. oup.com Therefore, elevated FIGLU in the context of Vitamin B12 deficiency is a downstream effect of the methyl folate trap. healthmatters.ionih.gov
Influence of Formiminoglutamic Acid on One-Carbon Metabolism
The metabolic block at the FIGLU step, whether caused by folate or Vitamin B12 deficiency, has significant repercussions for the broader network of one-carbon metabolism. One-carbon metabolism refers to a set of reactions that transfer one-carbon units (like methyl, formyl, and formimino groups) for various biosynthetic processes. nih.gov The formimino group from FIGLU, once transferred to THF, enters this pool as 5-formiminotetrahydrofolate and is subsequently converted to 5,10-methenyltetrahydrofolate and then 10-formyltetrahydrofolate. hmdb.canih.gov
The de novo synthesis of purines (adenine and guanine), essential components of DNA and RNA, is heavily dependent on the folate one-carbon pool. Specifically, the folate coenzyme 10-formyltetrahydrofolate serves as the donor of two carbon atoms (C2 and C8) to the purine (B94841) ring during its construction. nih.govmdpi.com
The accumulation of FIGLU signifies a disruption in the pathway that generates these crucial folate coenzymes. A deficiency in THF, which causes FIGLU to accumulate, also prevents the acceptance of the formimino group and its subsequent conversion into 10-formyl-THF. nih.gov This shortage of one-carbon donors directly impairs the rate of purine synthesis. The resulting deficit in nucleotides can disrupt DNA replication and cell division, which is particularly evident in rapidly proliferating tissues like bone marrow, leading to megaloblastic anemia. medlineplus.gov
Table 2: Folate Coenzymes in Purine Synthesis
| Folate Derivative | Source Reaction (related to FIGLU) | Role in Purine Synthesis |
|---|---|---|
| 5-Formiminotetrahydrofolate | Product of FIGLU + THF reaction | Precursor to other one-carbon units |
| 5,10-Methenyltetrahydrofolate | Derived from 5-formiminotetrahydrofolate | Intermediate in the one-carbon pool |
| 10-Formyltetrahydrofolate | Derived from 5,10-methenyltetrahydrofolate | Donates carbon atoms C2 and C8 to the purine ring |
The metabolic disturbances leading to FIGLU accumulation also impact cellular methylation reactions. The primary methyl group donor for virtually all biological methylation—including the methylation of DNA, RNA, proteins, and lipids—is S-adenosylmethionine (SAM). nih.govnih.gov SAM is generated from methionine.
The Vitamin B12-dependent methionine synthase reaction is central to this process, as it regenerates methionine from homocysteine. firstclassmed.com As explained by the methyl folate trap hypothesis, a Vitamin B12 deficiency impairs this reaction, leading to FIGLU accumulation. nih.gov The same impairment also reduces the synthesis of methionine and, consequently, the production of SAM. nih.gov A reduction in the SAM pool compromises essential methylation reactions throughout the body. This global hypomethylation can have profound effects on gene regulation (epigenetics) and the stability of myelin, contributing to the neurological symptoms associated with severe Vitamin B12 deficiency. nih.govnih.gov Thus, the accumulation of FIGLU is an indicator of a metabolic state that also threatens the integrity of cellular methylation processes.
Amino Acid Metabolic Interconnections Beyond Histidine
The metabolic significance of formiminoglutamic acid (FIGLU) extends beyond its role as an intermediate in L-histidine catabolism. Its processing is intricately linked to the broader network of one-carbon metabolism, thereby influencing the metabolic fates of several other key amino acids. The critical nexus of these interactions is the coenzyme tetrahydrofolate (THF), which is essential for the conversion of FIGLU to glutamic acid. healthmatters.ioresearchgate.net Conditions that lead to an increased flux of metabolites through the histidine degradation pathway can deplete THF pools, creating a ripple effect on other THF-dependent pathways. nih.gov
The metabolism of formiminoglutamic acid is closely tied to the metabolic pathways of glycine (B1666218), methionine, and serine, primarily through their shared dependence on tetrahydrofolate (THF) for one-carbon unit transfers. nih.govresearchgate.net
The conversion of FIGLU to glutamate is catalyzed by glutamate formiminotransferase, a reaction that requires THF to accept the formimino group, yielding 5-formiminotetrahydrofolate. researchgate.net An increased rate of histidine degradation can place a significant demand on the cellular pool of THF. nih.gov
This has direct consequences for the metabolism of serine and glycine. The interconversion of these two amino acids is a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT), which also requires THF. researchgate.netmdpi.com The synthesis of glycine from serine is a major source of one-carbon units for the folate pool. mdpi.comresearchgate.net Conversely, when THF is depleted due to high rates of FIGLU processing, the capacity for glycine synthesis from serine can be significantly reduced. nih.govresearchgate.net
| Amino Acid | Key Metabolic Process | Connecting Factor | Effect of Increased FIGLU Metabolism / THF Depletion |
|---|---|---|---|
| Glycine | Synthesis from Serine (via SHMT) | Tetrahydrofolate (THF) | Decreased synthesis capacity nih.gov |
| Serine | Conversion to Glycine (via SHMT) | Tetrahydrofolate (THF) | Altered interconversion rate researchgate.net |
| Methionine | Regeneration from Homocysteine | 5-Methyltetrahydrofolate (derived from THF) | Potentially impaired regeneration researchgate.net |
Elevated flux through the histidine catabolic pathway, which results in the processing of FIGLU, is associated with significant alterations in the plasma concentrations of alanine (B10760859), glutamine, and glutamate. nih.govresearchgate.net
Glutamate: The most direct relationship is with glutamate. Formiminoglutamic acid is a derivative of glutamic acid, and the final step in this specific metabolic sequence is the conversion of FIGLU into L-glutamate. wikipedia.orghmdb.ca Therefore, an increased rate of histidine breakdown and subsequent FIGLU processing directly contributes to an expansion of the cellular glutamate pool. nih.gov
Glutamine: The level of glutamine, the most abundant amino acid in the blood, is also affected. nih.gov Its increase is thought to occur through two primary mechanisms. First, the elevated concentration of glutamate provides an increased substrate for the enzyme glutamine synthetase, which combines glutamate with ammonia to produce glutamine. Second, the catabolism of histidine can be a source of ammonia, and the synthesis of glutamine is a primary pathway for ammonia detoxification in the body. nih.gov
Alanine: Increased plasma alanine levels are also a common finding in subjects with a high histidine load. nih.gov This is explained by enhanced alanine synthesis in extrahepatic tissues. The increased pool of glutamate can serve as an amino group donor in transamination reactions. Specifically, the enzyme alanine aminotransferase (ALT) can transfer the amino group from glutamate to pyruvate, forming alanine and α-ketoglutarate. researchgate.net
| Amino Acid | Observed Change in Level | Primary Underlying Mechanism(s) |
|---|---|---|
| Glutamate | Increased | Direct product of the glutamate formiminotransferase reaction on FIGLU nih.gov |
| Glutamine | Increased | Increased availability of glutamate precursor; detoxification of ammonia from histidine catabolism nih.gov |
| Alanine | Increased | Enhanced synthesis via transamination from the expanded glutamate pool nih.govresearchgate.net |
Clinical Significance and Diagnostic Applications of Formiminoglutamic Acid
Formiminoglutamic Acid as a Biomarker in Nutritional Deficiencies
The conversion of FIGLU to glutamic acid is a crucial step in histidine metabolism that is entirely dependent on the presence of tetrahydrofolic acid (THF), the active form of folic acid. nih.govhealthmatters.io When the body has insufficient levels of the necessary vitamins, this metabolic pathway is impaired, leading to an accumulation of FIGLU, which is then excreted in the urine. researchgate.netoxfordreference.com
Urinary FIGLU is a well-established functional marker for folic acid deficiency. healthmatters.iohealthmatters.io The enzyme glutamate (B1630785) formiminotransferase requires THF as a cofactor to transfer the formimino group from FIGLU, thereby completing its conversion to glutamic acid. researchgate.netnih.gov In a state of folic acid deficiency, the lack of available THF hinders this reaction. nih.gov Consequently, FIGLU accumulates in the body and is excreted in the urine in abnormally high amounts. healthmatters.iohealthmatters.io This elevation of FIGLU serves as a direct indicator of a functional folate deficiency, reflecting an inadequate supply of this vitamin for essential metabolic processes. healthmatters.io Even without a provocative test, elevated FIGLU can be a sign of folate deficiency or inborn errors of metabolism. healthmatters.io
Elevated urinary FIGLU can also signal a deficiency in vitamin B12. wikipedia.orghealthmatters.io The connection is indirect and relates to the interplay between vitamin B12 and folate metabolism, often described as the "folate trap." Vitamin B12 is required for the function of the enzyme methionine synthase, which is responsible for converting 5-methyltetrahydrofolate back into tetrahydrofolate (THF).
In vitamin B12 deficiency, this conversion is blocked, effectively "trapping" folate in its 5-methyl-THF form. This trapped folate is unavailable to participate in other metabolic reactions, including the conversion of FIGLU to glutamic acid. wikipedia.org Therefore, a lack of vitamin B12 leads to a secondary functional folate deficiency, which in turn causes FIGLU to accumulate and be excreted in the urine. oxfordreference.comhealthmatters.io The measurement of FIGLU can thus be an important diagnostic clue for identifying vitamin B12 deficiency. wikipedia.orgonline-medical-dictionary.org
The Formiminoglutamic Acid (FIGLU) Test
The FIGLU test is a clinical diagnostic tool used to assess for deficiencies of folic acid or vitamin B12. wikipedia.orgoxfordreference.com The test measures the amount of formiminoglutamic acid in the urine, typically after an oral dose of L-histidine. nih.govoxfordreference.com The underlying principle is that administering a large amount of histidine will challenge the metabolic pathway. In an individual with a deficiency, the enzymatic block will cause a significant and detectable rise in urinary FIGLU excretion. researchgate.netnih.gov
The test is predicated on the biochemical pathway that degrades histidine. When this pathway is stressed with a histidine load in the presence of a folate or B12 deficiency, the intermediate product, FIGLU, accumulates. oxfordreference.com
To enhance the sensitivity of the test, a "loading" dose of L-histidine is often administered orally. ajol.info This procedure saturates the histidine catabolic pathway, magnifying the effect of any enzymatic block caused by vitamin deficiency. Following the administration of histidine, urine is collected over a specified period to measure the amount of excreted FIGLU. nih.gov The specific protocols for histidine loading can vary, particularly between adult and infant populations.
Table 1: Examples of Histidine Loading Protocols for the FIGLU Test
| Patient Group | Histidine Load | Urine Collection Period | Source |
| Adults | 15 g | 8 hours | nih.gov |
| Infants | 1 g | Not Specified | ajol.info |
| Infants | 2.5 g | Not Specified | ajol.info |
| Infants | 4 g or 5 g | Not Specified | ajol.info |
Research has shown that folate-deficient subjects excrete significantly more histidine in their urine even before a loading test, which may contribute to the anemia associated with the deficiency. nih.gov
Table 2: Mean 24-Hour Urinary Histidine Excretion in Different Patient Groups
| Subject Group | Number of Subjects | Mean Urinary Histidine (mg) | Range (mg) |
| Folate-Deficient | 25 | 203 | 130-360 |
| Vitamin B12-Deficient | 10 | 60.0 | 32.3-93.0 |
| Normal Controls | 15 | 51.5 | 30-76.6 |
| Data sourced from Cooperman JM, Lopez R. (2002). nih.gov |
Several analytical methods have been developed to accurately quantify the concentration of FIGLU in urine samples.
Electrophoresis: A simple and practical method for FIGLU determination involves conventional voltage electrophoresis on cellulose (B213188) acetate (B1210297) strips. bmj.comnih.govnih.gov This technique separates molecules based on their charge and size, allowing for the identification and grading of the FIGLU spot. ajol.info
Chromatography: Chromatographic techniques are also widely used. Paper chromatography and thin-layer chromatography can be employed for the simultaneous assessment of FIGLU and another histidine metabolite, urocanic acid. nih.govnih.gov
Mass Spectrometry (MS): For definitive identification and quantification, mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful tool. nih.gov Tandem mass spectrometry (MS/MS) is also used, particularly in newborn screening programs, where it can incidentally detect elevated FIGLU levels. nih.gov
Table 3: Comparison of Measurement Techniques for Formiminoglutamic Acid (FIGLU)
| Technique | Principle | Key Advantages | Source(s) |
| Electrophoresis | Separation of molecules on cellulose acetate strips based on charge and size under an electric field. | Simple, practical, and sensitive for routine clinical use. | bmj.comnih.gov |
| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase (e.g., thin-layer). | Allows for simultaneous measurement of multiple metabolites like FIGLU and urocanic acid. | nih.govnih.gov |
| Mass Spectrometry | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Highly specific and sensitive; provides definitive identification of the compound. Used in newborn screening. | nih.govnih.gov |
Diagnostic Efficacy and Limitations
The measurement of formiminoglutamic acid (FIGLU) in urine, particularly after an oral histidine load, has historically been utilized as a diagnostic tool for suspected folate deficiency. The principle of the test is based on the role of tetrahydrofolate as a coenzyme in the conversion of FIGLU to glutamic acid. In a state of folate deficiency, this conversion is impaired, leading to an accumulation and subsequent excretion of FIGLU in the urine.
However, the diagnostic efficacy of the FIGLU test is subject to several limitations. Elevated FIGLU levels are not exclusively indicative of folate deficiency. Vitamin B12 deficiency can also lead to increased FIGLU excretion because vitamin B12 is required for the recycling of folate, a phenomenon often referred to as "folate trapping". healthmatters.iowikipedia.org Consequently, a deficiency in vitamin B12 can indirectly cause a functional folate deficiency, resulting in a positive FIGLU test. healthmatters.io
Furthermore, other clinical conditions can influence FIGLU levels, including liver disease, acute and chronic alcohol consumption, pregnancy, and the use of oral contraceptives. healthmatters.iowikipedia.org These factors can confound the interpretation of test results and necessitate careful clinical correlation. While the test can be a useful indicator, it is not definitive on its own and should be considered in conjunction with other laboratory findings and the patient's clinical presentation. medscape.com
Differentiation of Folate and Vitamin B12 Deficiencies
Differentiating between folate and vitamin B12 deficiencies is crucial, as both can lead to megaloblastic anemia, but the neurological complications of vitamin B12 deficiency are not corrected by folate supplementation and can become irreversible if not properly diagnosed and treated. medscape.com While the FIGLU test can be elevated in both deficiencies, it cannot, by itself, reliably distinguish between the two. healthmatters.iooxfordreference.com
To differentiate, a combination of tests is often employed. Serum folate and vitamin B12 levels are primary indicators. medscape.com Additionally, serum methylmalonic acid (MMA) and homocysteine levels are valuable. MMA levels are typically elevated only in vitamin B12 deficiency, whereas homocysteine can be elevated in both folate and vitamin B12 deficiencies. medscape.com Therefore, a patient with elevated FIGLU and homocysteine but normal MMA is more likely to have a folate deficiency, while a patient with elevated FIGLU, homocysteine, and MMA is more likely to have a vitamin B12 deficiency.
| Marker | Folate Deficiency | Vitamin B12 Deficiency |
| Formiminoglutamic Acid (FIGLU) | Elevated | Elevated |
| Serum Folate | Decreased | Normal or slightly decreased |
| Serum Vitamin B12 | Normal | Decreased |
| Methylmalonic Acid (MMA) | Normal | Elevated |
| Homocysteine | Elevated | Elevated |
Concurrent Measurement of Urocanic Acid in Diagnosis
In the metabolic pathway of histidine, urocanic acid is a precursor to FIGLU. Some diagnostic approaches have involved the simultaneous measurement of both urocanic acid and FIGLU in the urine. The rationale is that the total excretion of these two histidine metabolites might provide a more sensitive indicator of folate deficiency. nih.gov A simple and rapid method using thin-layer chromatography has been developed for the simultaneous separation and semi-quantitative estimation of both compounds. nih.gov The concurrent analysis of both metabolites is considered an advantage in the clinical investigation of folate status. nih.gov
Formiminoglutamic Aciduria: An Inborn Error of Metabolism
Formiminoglutamic aciduria (FIGLU-uria) is a rare autosomal recessive inborn error of folate metabolism. nih.govnih.gov It is characterized by the elevated excretion of FIGLU in the urine, and sometimes in the plasma, due to a deficiency of the enzyme glutamate formiminotransferase. nih.govorpha.net This condition is the second most common inherited disorder of folate metabolism. nih.govnih.gov
Genetic Basis: FTCD Gene Variants
Formiminoglutamic aciduria is caused by mutations, or variants, in the FTCD gene. medlineplus.gov This gene provides the instructions for producing the bifunctional enzyme formiminotransferase-cyclodeaminase. nih.govmedlineplus.gov This enzyme has two distinct functions: a formiminotransferase activity that converts FIGLU to 5-formiminotetrahydrofolate, and a cyclodeaminase activity that further processes this compound. nih.govmedlineplus.gov
Genetic studies have identified numerous pathogenic variants in the FTCD gene in individuals with FIGLU-uria. nih.govnih.gov These variants include missense mutations (which result in a single amino acid change), nonsense mutations (which create a premature stop signal), frameshift mutations (which alter the reading frame of the gene), and in-frame deletions (which remove one or more amino acids). nih.govresearchgate.net These mutations lead to a loss of function of the FTCD enzyme, impairing the breakdown of histidine and causing the accumulation of FIGLU. medlineplus.gov
Clinical Phenotypes and Spectrum of Disease
The clinical presentation of formiminoglutamic aciduria is highly variable, ranging from asymptomatic individuals to those with severe intellectual and physical disabilities. nih.govorpha.net Historically, the condition was categorized into mild and severe forms, though it is now understood to be a continuous spectrum. medlineplus.govbabysfirsttest.org
Initial reports, particularly in a group of Japanese patients, described a severe phenotype characterized by profound intellectual disability, psychomotor retardation, and megaloblastic anemia. nih.govrarediseases.orgmonarchinitiative.org However, these individuals often only showed elevated FIGLU levels after a histidine load. nih.gov Subsequently, individuals with milder phenotypes have been identified, some with only mild developmental delays and others who are largely asymptomatic, often detected through newborn screening programs. nih.govnih.govmedlineplus.gov Interestingly, patients with milder clinical features may exhibit more significant biochemical abnormalities, with elevated urinary FIGLU even without a histidine challenge. nih.gov
| Phenotype | Clinical Features | Biochemical Findings |
| Severe | Profound intellectual disability, psychomotor retardation, megaloblastic anemia. babysfirsttest.orgrarediseases.orgmonarchinitiative.org | Elevated FIGLU in urine, often only after a histidine load. nih.gov |
| Mild/Moderate | Mild to no developmental delay, possible mild anemia. nih.govrarediseases.org | Elevated FIGLU in urine, often present without a histidine load. nih.gov |
| Asymptomatic | No apparent clinical symptoms. medlineplus.gov | Elevated FIGLU detected on newborn screening. nih.gov |
Developmental Delay and Intellectual Disability
Developmental delay and intellectual disability are prominent features in a subset of individuals with formiminoglutamic aciduria. orpha.netmonarchinitiative.org The severity of these neurological manifestations can vary significantly. In the more severe form of the disorder, profound intellectual disability and delayed development of motor skills such as sitting, standing, and walking are observed. babysfirsttest.orgrarediseases.org In contrast, individuals with the milder form may exhibit only minor developmental delays. babysfirsttest.org
Recent studies based on newborn screening have provided a broader perspective on the prevalence of developmental issues. In one study of 18 patients identified through newborn screening, 16% (3 out of 18) had developmental delays that required individualized education plans. nih.gov Importantly, none of these patients had profound intellectual disability, suggesting that many individuals identified early may have a better prognosis than those diagnosed later based on clinical symptoms. nih.gov The exact mechanisms by which impaired folate metabolism due to FTCD mutations leads to neurological dysfunction are not yet fully understood. babysfirsttest.org
Anemia (Megaloblastic Anemia) Associations
Formiminoglutamic aciduria has been historically linked with megaloblastic anemia. nih.govmedlineplus.govrarediseases.org This type of anemia is characterized by red blood cells that are larger than normal and is often a result of impaired DNA synthesis, frequently due to deficiencies in folate or vitamin B12. medlineplus.gov The connection between elevated FIGLU and megaloblastic anemia stems from the role of folate in the metabolic pathway of histidine. healthmatters.io Specifically, the conversion of FIGLU to glutamate requires tetrahydrofolate. healthmatters.io In cases of folate deficiency, this conversion is hindered, leading to an accumulation of FIGLU. healthmatters.io
Early case reports, particularly from a cohort of patients with developmental delays, described individuals with formiminoglutamic aciduria presenting with severe intellectual disability and megaloblastic anemia. nih.govresearchgate.net However, subsequent research and broader screening have revealed a more varied clinical picture. nih.gov A study of 18 patients identified through newborn screening found that while 25% (4 out of 16) had mild, self-limited anemia, none presented with profound anemia. nih.govnih.gov This suggests that while an association exists, severe megaloblastic anemia may not be a common feature in individuals detected through early screening programs. nih.gov
It is also important to note that some individuals with massive urinary excretion of FIGLU have been found to have normal serum folate levels and no hematological abnormalities. nih.gov This indicates that other factors beyond simple folate deficiency can be at play in the presentation of formiminoglutamic aciduria.
Asymptomatic Presentations
While initially associated with severe clinical outcomes, it is now understood that a significant number of individuals with formiminoglutamic aciduria, particularly those identified through newborn screening, are asymptomatic. nih.govnih.gov A study following 18 individuals identified via newborn screening reported that the majority were asymptomatic at a mean follow-up age of 56 months. nih.gov Although some individuals (16% or 3 out of 18) exhibited developmental delays that necessitated individualized education plans, none had profound intellectual disability. nih.govnih.gov
This shift in understanding the clinical spectrum of formiminoglutamic aciduria highlights the variability of the condition. nih.govorpha.net The phenotype can range from normal development without anemia to developmental delay and intellectual disability. orpha.net In many cases, the only sign of the condition may be the biochemical finding of elevated FIGLU in urine and plasma. orpha.nethrsa.gov Some individuals who were diagnosed as infants have not shown any related health issues. medlineplus.gov
Role of Newborn Screening in Detection
Newborn screening programs play a crucial role in the early detection of formiminoglutamic aciduria, often incidentally through tandem mass spectrometry-based analysis of dried blood spots. nih.govresearchgate.net These screening tests measure the levels of various substances, including acylcarnitines, and can also detect elevated levels of formiminoglutamate (FIGLU). hrsa.gov An out-of-range screening result for FIGLU prompts further confirmatory testing, which typically involves analyzing blood and urine samples for elevated levels of FIGLU and other related metabolites. babysfirsttest.org
It is important to emphasize that an out-of-range newborn screening result is not a definitive diagnosis but rather an indication for further investigation. hrsa.govbabysfirsttest.org Follow-up testing is essential to confirm the diagnosis. babysfirsttest.org The implementation of newborn screening has been instrumental in identifying a broader range of clinical presentations of formiminoglutamic aciduria, including many asymptomatic individuals. nih.govnih.gov This has led to a better understanding of the natural history of the disorder and suggests that the severe phenotypes initially reported may not be representative of the entire patient population. nih.gov In one study, the rate of detection of formiminoglutamic aciduria through the New Jersey screening program was approximately 1 in 58,982. nih.gov
Associated Metabolites in Formiminoglutamic Aciduria (e.g., Hydantoin-5-propionic acid)
In addition to elevated levels of formiminoglutamic acid, other metabolites can also be present in increased concentrations in individuals with formiminoglutamic aciduria. One such key metabolite is hydantoin-5-propionic acid . orpha.netnih.gov This compound is a by-product of the histidine metabolism pathway and its accumulation is a characteristic feature in patients with formiminotransferase-cyclodeaminase (FTCD) deficiency. nih.gov
Studies have shown that individuals with formiminoglutamic aciduria can excrete massive amounts of hydantoin-5-propionic acid in their urine. nih.gov In one study of two sisters with the condition, the amount of this metabolite excreted was more than 50 times greater than that of control subjects, even before a histidine load. nih.gov Following histidine ingestion, the excretion of hydantoin-5-propionic acid further increased. nih.gov The measurement of urinary hydantoin-5-propionic acid can serve as a valuable diagnostic marker, complementing the FIGLU test for identifying impaired folate utilization. nih.gov
In a cohort of patients identified through newborn screening, the mean value of hydantoin-5-propionic acid in urine was 86.5 mg/g creatinine (B1669602) for those who were tested for it. nih.gov The presence of elevated levels of this metabolite, along with increased FIGLU, provides further biochemical evidence for the diagnosis of formiminoglutamic aciduria. nih.govorpha.net
Other Clinical Associations with Elevated Formiminoglutamic Acid Levels
Elevated levels of formiminoglutamic acid are not exclusively associated with the inherited disorder of formiminoglutamic aciduria. They can also be observed in other clinical contexts. healthmatters.io
Pregnancy and Malnutrition
Elevated urinary FIGLU has been associated with pregnancy and malnutrition, often in the context of megaloblastic anemia. bmj.comnih.gov Folate requirements are increased during pregnancy, and inadequate dietary intake can lead to folate deficiency. healthmatters.io This deficiency can, in turn, lead to an increase in FIGLU excretion. nih.gov Malnutrition, which can be a contributing factor to folate deficiency, is also linked to elevated FIGLU levels. bmj.comnih.gov However, some studies have reported normal FIGLU excretion in cases of megaloblastic anemia during pregnancy, suggesting a complex relationship. nih.gov
Oral Contraceptive Use
The use of oral contraceptives has been associated with alterations in folate metabolism, leading to increased urinary excretion of formiminoglutamic acid (FIGLU). babysfirsttest.orghealthmatters.iohealthmatters.io Studies have shown that women using oral contraceptives exhibit slightly but significantly lower levels of folate in their serum and erythrocytes. healthmatters.ionih.gov This impairment in folate metabolism can result in a state of folate depletion. nih.gov Consequently, the body's ability to process histidine is affected, leading to an elevation of FIGLU in the urine. healthmatters.iohealthmatters.io While this increase in FIGLU excretion is a recognized metabolic effect, it does not typically lead to anemia or megaloblastic changes in women with adequate dietary folate intake. nih.gov However, it is recommended that women discontinuing oral contraceptives to conceive ensure they have sufficient folate stores before pregnancy. healthmatters.ionih.gov
| Biochemical Marker | Effect of Oral Contraceptive Use | Clinical Implication |
|---|---|---|
| Serum Folate | Slightly but significantly lower | Indicates impaired folate metabolism |
| Erythrocyte Folate | Slightly but significantly lower | Suggests reduced tissue folate stores |
| Urinary Formiminoglutamic Acid (FIGLU) | Increased excretion | Functional indicator of altered folate metabolism |
| Serum Vitamin B12 | Significantly lower | Not associated with tissue depletion |
Liver Dysfunction and Disease
The measurement of formiminoglutamic acid is utilized as a diagnostic tool in the assessment of liver function and the identification of liver disease. babysfirsttest.orgwikipedia.org The liver plays a crucial role in the metabolism of histidine, which involves the conversion of FIGLU to glutamic acid, a reaction dependent on tetrahydrofolate. In cases of liver failure or cirrhosis, this metabolic pathway can be impaired, leading to an accumulation and subsequent increased excretion of FIGLU in the urine. wikipedia.orghealthmatters.io Therefore, an elevated level of urinary FIGLU can serve as an indicator of hepatic dysfunction. babysfirsttest.orghealthmatters.io
Malabsorption States
Urinary excretion of formiminoglutamic acid is a valuable diagnostic marker for identifying malabsorption states, such as idiopathic steatorrhoea. hmdb.ca In these conditions, the absorption of essential nutrients, including folic acid, is compromised. hmdb.ca A deficiency in folic acid impairs the metabolic pathway of histidine, resulting in the accumulation of FIGLU. hmdb.ca Consequently, an increased excretion of FIGLU in the urine, particularly after a histidine load, can serve as a sensitive screening test for detecting minor degrees of folic acid deficiency common in idiopathic steatorrhoea. hmdb.ca
Cobalt Deficiency in Animal Models
In veterinary medicine, particularly in ruminants like sheep and cattle, the urinary formiminoglutamic acid (FIGLU) test is a significant diagnostic tool for detecting cobalt deficiency. researchgate.net Cobalt is essential for the synthesis of vitamin B12 by rumen microorganisms, and vitamin B12 is a necessary cofactor for the complete metabolism of propionic acid and the synthesis of methionine. A deficiency in cobalt leads to a functional vitamin B12 deficiency.
The metabolism of histidine to glutamic acid is dependent on a vitamin B12-related enzyme. In cobalt-deficient animals, this metabolic step is hindered, causing an increase in FIGLU levels in the urine. researchgate.net Research has demonstrated that urinary FIGLU concentrations can rise at an early stage of cobalt deficiency, making the FIGLU test a more sensitive indicator of sub-clinical deficiency compared to the measurement of methylmalonic acid (MMA), which tends to increase only in severe cases. researchgate.net The test has shown promise as a rapid and sensitive method for assessing the cobalt status of sheep and can be correlated with responsiveness to vitamin B12 supplementation. researchgate.net
| Animal Model | Condition | Diagnostic Application of FIGLU Test | Key Findings |
|---|---|---|---|
| Sheep | Cobalt (Co) Deficiency | Indicator of sub-clinical deficiency | Urinary FIGLU increases at an earlier stage than MMA. researchgate.net |
| Lambs | Cobalt (Co) Deficiency | Diagnosis and monitoring of treatment | Urinary FIGLU concentrations are inversely related to serum vitamin B12 levels. |
Association with Obesity and Metabolic Health
Currently, there is a lack of established scientific evidence directly linking formiminoglutamic acid levels with obesity or broader aspects of metabolic health in the context of obesity. The primary clinical and diagnostic significance of FIGLU is centered on its role as a biomarker for folate and vitamin B12 deficiencies, as well as for certain inborn errors of metabolism. wikipedia.org While metabolic profiling studies in obesity have identified various urinary metabolites associated with body mass index, formiminoglutamic acid has not been highlighted as a significant marker in this specific context.
Future Research Directions and Unanswered Questions
Elucidation of Complete Phenotypic Spectrum of Formiminoglutamic Aciduria
Formiminoglutamic aciduria, also known as glutamate (B1630785) formiminotransferase deficiency, is characterized by a strikingly variable clinical phenotype. healthmatters.io The spectrum of this autosomal recessive disorder ranges from individuals who are entirely asymptomatic to those with severe clinical manifestations. healthmatters.iohmdb.ca Historically, the condition was categorized into mild and severe forms. hmdb.ca
The severe phenotype, first documented in a number of individuals of Japanese descent, is marked by significant intellectual disability, psychomotor retardation, and megaloblastic anemia. wikipedia.orgnih.govhealthmatters.io Conversely, the moderate or mild form typically presents with mild developmental delays and elevated urinary levels of formiminoglutamic acid (FIGLU) without the need for a histidine challenge to provoke its excretion. wikipedia.orgnih.gov
However, the advent of expanded newborn screening programs has revealed a growing number of individuals who are biochemically diagnosed with formiminoglutamic aciduria but exhibit no related health issues. hmdb.caresearchgate.net A study focusing on 18 patients identified through newborn screening found that at a mean follow-up age of 56 months, only a small fraction (16%) had developmental delays that required educational support, and none suffered from profound intellectual disability. researchgate.netbabysfirsttest.org Mild and transient anemia was observed in 25% of these children, but none had the severe megaloblastic anemia described in earlier case reports. researchgate.netbabysfirsttest.org
This discrepancy between historical reports and data from newborn screening underscores that the full phenotypic spectrum of formiminoglutamic aciduria remains unknown. babysfirsttest.orgnih.gov Future research, particularly long-term longitudinal studies of individuals identified at birth, is critical to fully delineate the natural history of the disorder. Understanding the genetic, environmental, and potentially epigenetic factors that contribute to this wide range of clinical outcomes is a primary goal for ongoing investigation.
| Phenotype Category | Key Clinical Features | Biochemical Findings (FIGLU) | Typical Method of Ascertainment |
|---|---|---|---|
| Severe | Severe intellectual disability, significant psychomotor retardation, megaloblastic anemia. wikipedia.orgnih.govhealthmatters.io | Elevated in urine, sometimes only after a histidine load. babysfirsttest.org | Clinical presentation with developmental delay or anemia. babysfirsttest.org |
| Mild/Moderate | Mild developmental delay, generally absent hematological abnormalities. wikipedia.orgnih.govhealthmatters.io | Consistently high levels in urine without histidine load. nih.gov | Clinical investigation for mild delays; newborn screening. |
| Asymptomatic | No discernible clinical symptoms or health problems. hmdb.caresearchgate.net | Elevated levels detected biochemically. | Incidental finding through newborn screening. researchgate.net |
Detailed Mechanisms of Formiminoglutamic Acid Accumulation in Various Conditions
Formiminoglutamic acid (FIGLU) is a key intermediate metabolite in the catabolic pathway that converts the amino acid L-histidine into L-glutamic acid. healthmatters.ioorpha.net Its accumulation is a direct consequence of a disruption in this pathway, which can arise from both genetic and acquired conditions.
The primary mechanism of accumulation is a deficiency of the enzyme glutamate formiminotransferase-cyclodeaminase (FTCD), a bifunctional enzyme encoded by the FTCD gene. hmdb.canih.gov This enzyme catalyzes the transfer of a formimino group from FIGLU to tetrahydrofolate (THF), producing glutamic acid and 5-formiminotetrahydrofolate. hmdb.canih.gov Genetic mutations in the FTCD gene can impair or eliminate the enzyme's activity, leading to a buildup of FIGLU in the body, which is then excreted in the urine. nih.gov Research suggests that the nature of the mutation may influence the severity of the resulting phenotype; for instance, it has been proposed that mutations affecting the cyclodeaminase domain might be linked to more severe disease, while those impacting the formiminotransferase domain result in milder phenotypes, though this hypothesis is not definitively proven. nih.gov
Beyond the inherited disorder, FIGLU accumulation is a well-established indicator of folate deficiency. healthmatters.iowikipedia.org Tetrahydrofolate is an essential co-substrate for the FTCD enzyme. healthmatters.io In states of folate deficiency, the lack of available THF stalls the metabolic reaction, causing its substrate, FIGLU, to accumulate. researchgate.net This mechanism is so reliable that the "FIGLU test," measuring its urinary excretion after an oral histidine load, has been a functional test for folate status for decades. healthmatters.io
Furthermore, conditions that affect folate metabolism indirectly can also lead to elevated FIGLU. Vitamin B12 is necessary for the regeneration of THF from 5-methyltetrahydrofolate. A deficiency in vitamin B12 can lead to a "folate trap," where folate is metabolically unavailable, thus causing a secondary functional folate deficiency and subsequent FIGLU accumulation. healthmatters.iowikipedia.org Other reported conditions associated with increased FIGLU levels include pregnancy, chronic alcohol consumption, and the use of oral contraceptives, all of which can interfere with folate status. healthmatters.io In patients with FTCD deficiency, another metabolite from the histidine pathway, hydantoin-5-propionic acid, is also known to accumulate. nih.gov
Therapeutic Strategies for Formiminoglutamic Acid-Related Disorders
The development of therapeutic strategies for formiminoglutamic acid-related disorders is complicated by the wide phenotypic spectrum of the primary genetic condition, formiminoglutamic aciduria. For the significant number of individuals identified through newborn screening who remain asymptomatic, specific treatment is generally not considered necessary. healthmatters.iowikipedia.org
Currently, there are no established curative treatments designed to prevent or delay the onset of symptoms in individuals with the genetic deficiency. babysfirsttest.org However, research and case studies have pointed to potential avenues for management, particularly in symptomatic patients or those with related acquired conditions.
Folate Supplementation: Given that the enzymatic step for FIGLU processing is dependent on tetrahydrofolate, a logical therapeutic approach is the administration of high doses of folic acid or its active form, folinic acid. One study involving two siblings with massive formiminoglutamic aciduria who were otherwise clinically well (no intellectual disability or anemia) demonstrated that pharmacologic doses of folic or folinic acid led to a decrease in urinary FIGLU excretion. nih.gov For conditions where FIGLU accumulation is secondary to a nutritional folate deficiency, treatment with folic acid is standard. rarediseases.org
Substrate Reduction: For many inborn errors of metabolism, a common strategy involves dietary restriction of the precursor substrate. In the context of formiminoglutamic aciduria, this would involve restricting dietary intake of histidine. While this is a theoretical approach, its clinical efficacy and necessity, especially in milder or asymptomatic cases, have not been established. Interestingly, in folate-deficient individuals, the administration of histidine has been observed to produce a positive hematological response, suggesting a complex relationship between the amino acid and the clinical symptoms. researchgate.net
Emerging Research: Preclinical research offers novel therapeutic targets. A study using a zebrafish model with a mutation in the ftcd gene found that the resulting liver pathology (hepatomegaly and dysfunction) was associated with the mTORC1 signaling pathway. Treatment of these zebrafish with rapamycin, an mTORC1 inhibitor, was able to rescue the liver abnormalities. nih.gov While this has not been tested in humans, it suggests that downstream pathway modulation could be a future therapeutic strategy.
For patients who present with developmental delays, standard supportive therapies, such as physical, occupational, and speech therapy, are recommended to manage symptoms. nih.gov
Novel Biomarker Discovery and Validation for Related Metabolic Disturbances
The identification and validation of reliable biomarkers are essential for diagnosing, monitoring, and understanding the pathophysiology of metabolic disorders related to formiminoglutamic acid.
Established Biomarkers:
Formiminoglutamic Acid (FIGLU): The primary and most direct biomarker is FIGLU itself. Its measurement in urine is the cornerstone of the "FIGLU test," a functional assay used for decades to detect folate and vitamin B12 deficiency. healthmatters.iohmdb.canih.gov Elevated urinary FIGLU is the defining characteristic of formiminoglutamic aciduria. babysfirsttest.org
Hydantoin-5-propionic Acid (HPA): This compound is another intermediate in the histidine catabolism pathway. Studies have shown that individuals with formiminoglutamic aciduria excrete massive amounts of HPA in their urine. orpha.net The measurement of HPA is considered a highly valuable complementary or alternative biomarker to FIGLU for identifying impaired folate utilization or genetic FTCD deficiency. orpha.net
Potential and Novel Biomarkers: The search for novel biomarkers aims to improve diagnostic accuracy, stratify patients by risk, and provide surrogate endpoints for future clinical trials.
Metabolomic Profiling: The use of comprehensive analytical platforms, such as organic acid profiling through mass spectrometry, allows for the simultaneous measurement of FIGLU, HPA, and other related metabolites. medlineplus.gov This untargeted or semi-targeted metabolomics approach can reveal broader disturbances in histidine metabolism and related pathways, potentially uncovering new biomarker candidates. healthmatters.io
Histidine and Related Compounds: Low blood levels of histidine have recently been linked to non-alcoholic fatty liver disease, with an association found with specific gut bacteria that degrade histidine. nih.gov While distinct from formiminoglutamic aciduria, this highlights that histidine itself and its balance in the body could serve as a biomarker in a broader context of metabolic health. Furthermore, histidine-containing dipeptides like carnosine and anserine (B1665513) are being explored as potential biomarkers for oxidative stress and metabolic syndrome. researchgate.net
Upstream and Downstream Metabolites: A thorough investigation of the entire histidine degradation pathway could yield additional biomarkers. For other disorders of this pathway, such as histidinemia, metabolites like urocanic acid are measured. rarediseases.org Exploring the full metabolic signature of FTCD deficiency may provide a more detailed picture of the biochemical disruption.
The need for validated biomarkers is a common theme in rare metabolic diseases. As seen in conditions like propionic and methylmalonic acidemias, research is ongoing to identify and validate novel markers, including primary and secondary metabolites as well as indicators of organ-specific damage, to aid in the development of new therapies. A similar focused effort is needed for formiminoglutamic aciduria to advance clinical research and patient care.
Role of Formiminoglutamic Acid in Broader Physiological and Pathophysiological Contexts
While often viewed simply as a metabolic intermediate that accumulates in disease states, formiminoglutamic acid (FIGLU) holds a key position in a fundamental biochemical process: one-carbon metabolism. Its role and the consequences of its accumulation provide insight into broader physiological and pathophysiological contexts, particularly concerning nucleotide synthesis, hematopoiesis, and neurological development.
Physiological Role: The primary physiological role of FIGLU is to serve as a conduit for transferring a one-carbon unit from histidine into the folate metabolic cycle. healthmatters.ioresearchgate.net The catabolism of histidine to FIGLU and the subsequent transfer of its formimino group to tetrahydrofolate (THF) is a significant source of one-carbon units. healthmatters.io These units, carried by folate derivatives, are essential for the de novo synthesis of purines and the pyrimidine (B1678525) thymidine, which are the building blocks of DNA and RNA. hmdb.ca Therefore, the proper processing of FIGLU is integral to cellular proliferation, growth, and repair.
Pathophysiological Contexts:
Hematopoiesis: The link between elevated FIGLU and megaloblastic anemia is a classic example of its pathophysiological relevance. healthmatters.io This type of anemia arises from impaired DNA synthesis in hematopoietic precursor cells, leading to the production of large, immature red blood cells. When FIGLU accumulates due to folate deficiency or FTCD deficiency, it signifies a bottleneck in the one-carbon supply chain. This deficit of one-carbon units directly hampers the rapid DNA replication required for erythropoiesis, resulting in anemia. nih.govnih.gov
Neurological Development: The association of severe formiminoglutamic aciduria with profound intellectual disability and developmental delay points to the critical role of this metabolic pathway in the central nervous system. babysfirsttest.orgrarediseases.org The precise mechanisms are not fully elucidated but are likely tied to the disruption of folate-dependent one-carbon metabolism, which is vital for neurotransmitter synthesis, myelination, and the maintenance of DNA integrity within the developing brain. While FIGLU itself has not been found in the cerebrospinal fluid of patients, the systemic metabolic disruption it represents is clearly detrimental to neurological function in some individuals.
Metabolic Homeostasis: The accumulation of FIGLU is a sensitive barometer of the body's folate status. wikipedia.orghealthmatters.io Its elevation can be seen in various conditions beyond the specific genetic disorder, including pregnancy, malnutrition, and alcoholism, reflecting an underlying disruption in metabolic homeostasis and nutrient utilization. healthmatters.ionih.gov
Q & A
Q. What is the role of FIGlu in assessing folate status, and what methodological approaches are used to measure its levels in biological samples?
FIGlu is a key intermediate in histidine degradation and accumulates when folate is deficient, as its conversion to tetrahydrofolate (THF) is impaired. Elevated urinary FIGlu serves as a biomarker for folate deficiency . Measurement methodologies include:
Q. How does FIGlu integrate into the histidine degradation pathway, and what experimental models are used to study its metabolic flux?
FIGlu is generated via the conversion of formiminoglutamate by glutamate formiminotransferase. Its metabolism requires THF to produce 5-formimino-THF, linking it to one-carbon metabolism . Experimental models include:
- Animal studies (e.g., folate-deficient rodents) to correlate FIGlu excretion with dietary folate intake .
- In vitro enzymatic assays using liver homogenates to study pathway kinetics .
Q. What factors confound the interpretation of elevated FIGlu levels in clinical studies?
Elevated FIGlu is not exclusive to folate deficiency; vitamin B12 deficiency, renal dysfunction, or genetic disorders (e.g., formiminoglutamic aciduria) can also increase levels. Researchers must:
- Combine FIGlu with other biomarkers (e.g., serum folate, homocysteine, methylmalonic acid) .
- Control for dietary histidine intake , as high protein consumption may transiently elevate FIGlu .
Advanced Research Questions
Q. How can researchers address contradictory data in studies linking FIGlu to neurological disorders such as Alzheimer’s disease?
Discrepancies arise from variability in sample matrices (urine vs. serum) and comorbidities (e.g., B12 deficiency). Strategies include:
- Longitudinal cohort studies to track FIGlu dynamics alongside cognitive decline .
- Multi-omics integration (e.g., metabolomics with transcriptomics) to distinguish folate-dependent pathways from neurodegeneration markers .
Q. What experimental designs are optimal for investigating FIGlu’s role in genetic metabolic disorders?
For formiminoglutamic aciduria (FIGLU-uria), a rare autosomal recessive disorder:
Q. How can metabolomic tools like MetaboAnalyst improve the interpretation of FIGlu data in large-scale studies?
MetaboAnalyst enables:
- Pathway enrichment analysis to map FIGlu within histidine/folate networks .
- Multivariate statistics (e.g., PCA, PLS-DA) to identify confounding variables (e.g., age, diet) .
- Dynamic visualization of FIGlu trends across cohorts, enhancing reproducibility .
Q. What challenges arise when quantifying FIGlu in complex biological matrices, and how are they mitigated?
Challenges include:
Q. How do conflicting findings about FIGlu’s utility in cardiac failure studies reflect broader issues in folate research?
Studies report both normal and reduced serum folate in cardiac patients, complicating FIGlu’s diagnostic role . Researchers should:
- Prioritize red-cell folate over serum levels for long-term status assessment .
- Investigate gut absorption efficiency in cardiac patients, as edema may impair folate uptake .
Methodological Resources
- Key Enzymatic Pathways : Refer to Tabor & Wyngarden (1959) for FIGlu’s enzymatic interplay with folate derivatives .
- Animal Models : Yu & Morris (1998) detail protocols for inducing folate deficiency in kittens to study FIGlu excretion .
- Data Analysis : Xia et al. (2009, 2012) provide MetaboAnalyst workflows for FIGlu-centric metabolomics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
